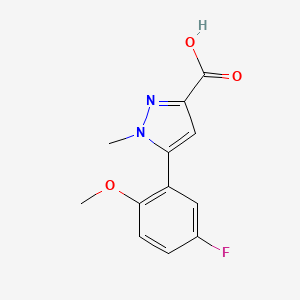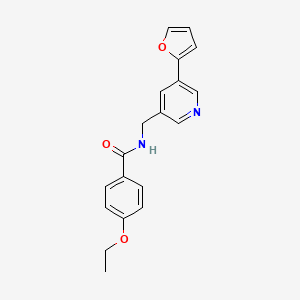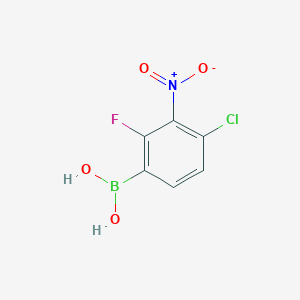
7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydrochinolin-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a complex organic compound that features a furan ring fused with a hexahydroquinoline structure
Wissenschaftliche Forschungsanwendungen
7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
Target of Action
Similar compounds with a furan nucleus have been found to exhibit antimicrobial activity . They are known to interact with various enzymes and proteins in microbial cells, disrupting their normal functions.
Mode of Action
For instance, they can form reactive electrophilic species that can interact with cellular targets . These interactions can lead to changes in the target’s function, potentially leading to the observed antimicrobial activity.
Biochemical Pathways
Furan derivatives are known to interfere with several biochemical pathways in microbial cells, leading to their antimicrobial effects . The disruption of these pathways can lead to downstream effects such as the inhibition of cell growth and replication.
Pharmacokinetics
Similar compounds have been found to have good gi absorption and are considered bbb permeant . These properties can impact the bioavailability of the compound, influencing its efficacy.
Result of Action
Furan derivatives have been found to exhibit good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . This suggests that the compound may have similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, which can be synthesized from furfural, a biomass-derived chemical. The furan ring is then subjected to various chemical transformations, including formylation and cyclization, to form the hexahydroquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and continuous flow reactors to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production, particularly in the pharmaceutical industry.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl groups in the hexahydroquinoline structure can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various furan derivatives, alcohols, and substituted hexahydroquinoline compounds, which can be further utilized in different chemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other furan derivatives and hexahydroquinoline analogs, such as:
- 2,5-Furandicarboxylic acid
- 2,5-Dimethylfuran
- Hexahydroquinoline derivatives
Uniqueness
What sets 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid apart is its unique combination of the furan ring and hexahydroquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
7-(furan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-11-5-7(12-2-1-3-20-12)4-10-8(11)6-9(14(18)19)13(17)15-10/h1-3,6-7H,4-5H2,(H,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFGVFESDDKSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2405189.png)


![tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate](/img/structure/B2405193.png)



![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B2405201.png)
![8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2405202.png)
![(Z)-ethyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405203.png)
![4-amino-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2405204.png)
![5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2405206.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2405208.png)

